2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15(22)12-3-1-2-4-13(12)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGAKATWVHKJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazolinone intermediate with a thiol reagent under suitable conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or an equivalent reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the sulfanylidene group to a thiol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives, thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanylidene group may also play a role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Core Heterocycle: The tetrahydroquinazolinone core in the target compound may confer enhanced conformational flexibility compared to rigid dihydroquinazolinones or thiazolidinones .
- Substituent Effects: 4-Chlorophenoxy Group: Enhances lipophilicity and may improve membrane permeability, as seen in compound 7b . Thioxothiazolidinone (): Adds redox-active sulfur, which could modulate enzyme inhibition .
Physicochemical Properties
- Melting Points : Compounds with bulkier substituents (e.g., 7b, 262°C; 7e, 255°C) exhibit higher melting points due to increased molecular weight and crystal packing efficiency .
- Solubility: The sulfamoylphenyl group in CAS 477329-16-1 may enhance aqueous solubility compared to the target compound’s chlorophenoxy group .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profiles.
The compound's chemical structure is characterized by the presence of a chlorophenoxy group and a tetrahydroquinazolin moiety. Its molecular formula is with a molecular weight of approximately 364.88 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN3O2S |
| Molecular Weight | 364.88 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 70.5 Ų |
| Hydrogen Bond Acceptors | 5 |
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary tests suggest that the compound exhibits low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index for further development . The cytotoxic effects were measured using standard assays such as MTT and LDH release assays.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest that This compound has a reasonable bioavailability profile with moderate metabolic stability . These characteristics indicate potential for oral bioavailability and therapeutic application.
Case Studies
A comparative study was conducted to evaluate the antibacterial efficacy of various acetamide derivatives against Klebsiella pneumoniae. Among the derivatives tested, those containing halogen substitutions demonstrated enhanced activity due to improved interaction with bacterial cell wall synthesis enzymes . The study utilized Minimum Inhibitory Concentration (MIC) assays to determine effective dosages.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinazolinone core. Key steps include:
- Step 1 : Formation of the sulfanylidene group via thiolation of the quinazolinone intermediate using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .
- Step 2 : Coupling of the 4-chlorophenoxyacetyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF or THF) and a base (e.g., triethylamine) to activate the carbonyl .
- Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and validation via HPLC (>95% purity) .
Critical parameters: Temperature (40–80°C), solvent polarity, and reaction time (12–24 hours per step) to minimize side reactions like hydrolysis or oxidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify the presence of the sulfanylidene (δ 160–170 ppm in C) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching for the molecular formula (e.g., [M+H]+ at m/z 400.0521) .
- X-ray Crystallography : For unambiguous confirmation of the sulfanylidene geometry and spatial arrangement of the chlorophenoxy group .
Intermediate Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Priority assays include:
- Enzyme Inhibition Studies : Target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., FRET) to quantify IC values. Pre-incubate the compound with the enzyme (1–100 µM) and measure activity loss .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–50 µM) to assess selective toxicity .
- Computational Docking : Molecular docking (AutoDock Vina) against X-ray structures of target proteins (e.g., EGFR, COX-2) to predict binding modes and affinity .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Methodological Answer : Stability studies should be conducted under:
- Solvent Conditions : Aprotic solvents (DMSO, DMF) at −20°C prevent hydrolysis of the sulfanylidene group. Avoid aqueous buffers (pH < 5 or > 8) to prevent acetamide cleavage .
- Accelerated Degradation Tests : Incubate at 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., free thiol or chlorophenol) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation approaches:
- Reproducibility Checks : Validate activity in ≥3 independent labs using standardized protocols (e.g., CLIA guidelines) .
- Impurity Profiling : Use LC-MS to identify and quantify synthetic byproducts (e.g., dechlorinated analogs) that may confound results .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA, Bayesian inference) to identify outliers .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Methodological Answer : Optimization strategies include:
- Prodrug Design : Mask the sulfanylidene group with a labile protecting group (e.g., acetyl) to enhance oral bioavailability .
- Lipid Nanoparticle Encapsulation : Improve solubility and circulation time using PEGylated liposomes (size: 80–120 nm, PDI < 0.2) .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
